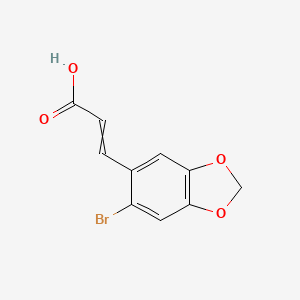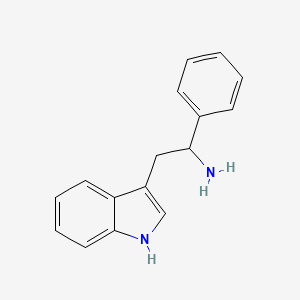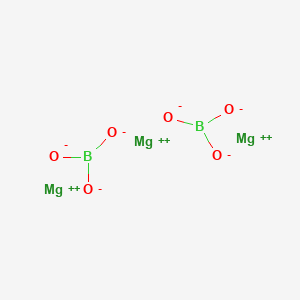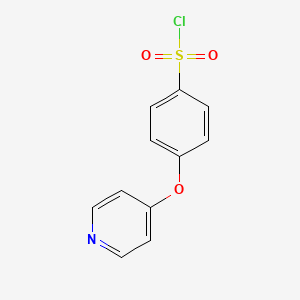
benzyl 2-aminopropanoate
Vue d'ensemble
Description
Benzyl 2-aminopropanoate is an organic compound with the molecular formula C10H13NO2 It is a derivative of 2-aminopropanoic acid (alanine) where the carboxyl group is esterified with benzyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 2-aminopropanoate can be synthesized through the esterification of 2-aminopropanoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic processes to increase yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzyl 2-aminopropanoic acid or benzyl aldehyde.
Reduction: Benzyl 2-aminopropanol.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl 2-aminopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for studying enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a prodrug, where it can be metabolized in the body to release active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism by which benzyl 2-aminopropanoate exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate for enzymes that catalyze ester hydrolysis, releasing 2-aminopropanoic acid and benzyl alcohol. The molecular targets and pathways involved include esterases and other hydrolytic enzymes that recognize the ester bond.
Comparaison Avec Des Composés Similaires
Methyl 2-aminopropanoate: Similar ester of 2-aminopropanoic acid but with a methyl group instead of a benzyl group.
Ethyl 2-aminopropanoate: Another ester of 2-aminopropanoic acid with an ethyl group.
Benzyl 2-aminobutanoate: An ester of 2-aminobutanoic acid with a benzyl group.
Comparison: Benzyl 2-aminopropanoate is unique due to the presence of the benzyl group, which imparts different chemical properties compared to methyl or ethyl esters. The benzyl group can participate in additional reactions such as electrophilic aromatic substitution, making it more versatile in organic synthesis. Additionally, the benzyl ester is more hydrophobic, which can influence its solubility and interaction with biological molecules.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
benzyl 2-aminopropanoate |
InChI |
InChI=1S/C10H13NO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3 |
Clé InChI |
YGYLYUIRSJSFJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCC1=CC=CC=C1)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B8808368.png)
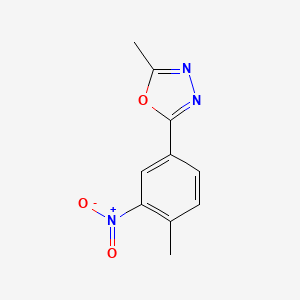
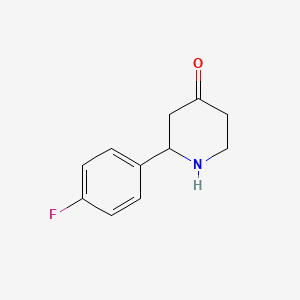
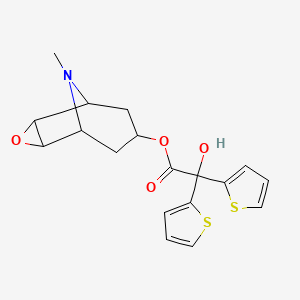
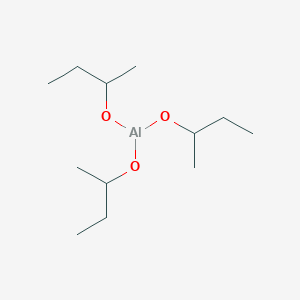
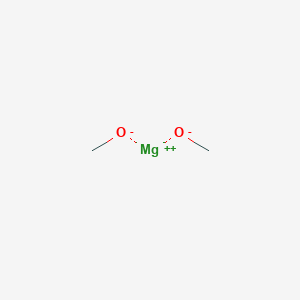

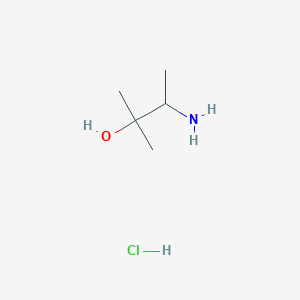
![6-(2-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B8808423.png)
![3-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8808438.png)
